molecular formula C8H20N2 B086202 N,N'-Diethyl-N,N'-dimethylethylenediamine CAS No. 106-66-1

N,N'-Diethyl-N,N'-dimethylethylenediamine

Cat. No.: B086202
CAS No.: 106-66-1
M. Wt: 144.26 g/mol
InChI Key: BWTBHGDNJBIYAQ-UHFFFAOYSA-N
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Description

Overview of Substituted Ethylenediamines as Pivotal Ligands and Reagents in Organic Chemistry

Substituted ethylenediamines represent a cornerstone class of bidentate ligands in coordination chemistry and organometallic catalysis. Their ability to form stable five-membered chelate rings with a wide array of metal centers is fundamental to their utility. This chelation enhances the stability and modulates the reactivity of the metallic catalyst, influencing the outcome of chemical transformations. These ligands are integral to a multitude of catalytic processes, including cross-coupling reactions (such as Suzuki, Heck, and Sonogashira reactions), C-H activation, and asymmetric synthesis. chemicalbook.com The electronic and steric properties of the substituents on the nitrogen atoms allow for the fine-tuning of the ligand's coordination environment, which in turn dictates the efficiency, selectivity, and substrate scope of the catalytic system. Beyond their role as ligands, substituted ethylenediamines can also function as organic catalysts or reagents in various transformations. chemicalbook.com

Historical Context and Evolution of Research on N,N'-Diethyl-N,N'-dimethylethylenediamine Analogues

The historical significance of ethylenediamine (B42938) and its derivatives in coordination chemistry dates back to the pioneering work of Alfred Werner in the early 20th century. rsc.org Werner's studies on cobalt(III) complexes with ethylenediamine were instrumental in establishing the principles of coordination chemistry and stereoisomerism in inorganic compounds. rsc.org Over the decades, research has expanded to a vast family of N-alkylated ethylenediamines. The development of symmetrically substituted analogues, such as N,N'-dimethylethylenediamine, has been driven by their utility in a range of chemical applications, from intermediates in pharmaceutical synthesis to components of metal-organic frameworks for CO2 capture.

The synthesis of N,N'-dialkylalkanediamines has been a subject of investigation for a considerable time. For instance, early methods involved the reaction of a dibromoalkane with an alkylamine. google.com However, these processes often led to the formation of by-products, necessitating advancements in synthetic protocols to improve yield and purity. google.com The evolution of research in this area has focused on developing more efficient and selective synthetic routes to access a diverse range of substituted ethylenediamines, including unsymmetrical derivatives like this compound.

Significance of this compound in Advancing Synthetic Methodologies and Catalysis

While specific, detailed research on the catalytic applications of this compound is not extensively documented in publicly available literature, its structural features suggest significant potential. As an unsymmetrical tetrasubstituted ethylenediamine, it offers a unique steric and electronic environment compared to its symmetrically substituted counterparts. This asymmetry can be advantageous in catalysis, potentially leading to enhanced selectivity in certain reactions. The combination of two different alkyl groups (methyl and ethyl) on the nitrogen atoms can influence the ligand's bite angle and the steric crowding around the metal center, which are critical parameters in controlling catalytic activity and selectivity.

The general utility of diamine ligands in copper-catalyzed cross-coupling reactions is well-established, and it is plausible that this compound could serve as an effective ligand in such transformations. nih.gov The development of novel ligands is a key driver in expanding the scope and efficiency of these powerful bond-forming reactions.

Scope and Objectives of Academic Inquiry into this compound Systems

The academic inquiry into this compound and related unsymmetrical tetrasubstituted ethylenediamines is likely focused on several key areas. A primary objective would be the development of efficient and scalable synthetic routes to access this specific isomer and other unsymmetrically substituted derivatives. Such methodologies are crucial for making these compounds readily available for further investigation.

A significant area of research would be the exploration of its coordination chemistry with various transition metals. Understanding the structural and electronic properties of the resulting metal complexes is a prerequisite for their application in catalysis. Researchers would likely investigate the impact of the unsymmetrical substitution pattern on the stability, geometry, and reactivity of these complexes.

Furthermore, a major focus of academic research would be to evaluate the performance of this compound as a ligand in a range of catalytic reactions. This would involve screening its effectiveness in established transformations, such as cross-coupling reactions, as well as exploring its potential in novel catalytic systems. A key objective would be to determine if the unique steric and electronic properties of this ligand can lead to improved catalytic performance, such as higher yields, enhanced selectivity (regio-, chemo-, and enantioselectivity), or the ability to activate challenging substrates. The broader goal of such academic inquiry is to expand the toolbox of available ligands for catalysis, enabling the development of more efficient and sustainable synthetic methodologies.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
IUPAC Name N,N'-diethyl-N,N'-dimethylethane-1,2-diamine nih.gov
CAS Number 106-66-1 nih.gov
Molecular Formula C₈H₂₀N₂ nih.gov
Molecular Weight 144.26 g/mol nih.gov
Computed XLogP3 1.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 5
Exact Mass 144.162648646 nih.gov
Monoisotopic Mass 144.162648646 nih.gov
Topological Polar Surface Area 6.5 Ų
Heavy Atom Count 10
Formal Charge 0
Complexity 63.7

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-diethyl-N,N'-dimethylethane-1,2-diamine
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InChI

InChI=1S/C8H20N2/c1-5-9(3)7-8-10(4)6-2/h5-8H2,1-4H3
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InChI Key

BWTBHGDNJBIYAQ-UHFFFAOYSA-N
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Canonical SMILES

CCN(C)CCN(C)CC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H20N2
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DSSTOX Substance ID

DTXSID8059344
Record name N,N'-Diethyl-N,N'-dimethylethylenediamine
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Molecular Weight

144.26 g/mol
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CAS No.

106-66-1
Record name N,N′-Diethyl-N,N′-dimethylethylenediamine
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Record name N,N'-Diethyl-N,N'-dimethylethylenediamine
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Record name 1,2-Ethanediamine, N1,N2-diethyl-N1,N2-dimethyl-
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Record name N1,N2-Diethyl-N1,N2-dimethyl-1,2-ethanediamine
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Synthetic Methodologies for N,n Diethyl N,n Dimethylethylenediamine and Its Functional Derivatives

Direct Synthetic Routes for N,N'-Diethyl-N,N'-dimethylethylenediamine

Direct synthesis of this compound can be achieved by forming the complete C2N-C-C-NC2 framework in a minimal number of steps. The two main strategies involve either creating the C-N bonds onto an ethylene backbone or building out the N-substituents from a simpler diamine.

Amination Reactions for Ethylene Backbone Functionalization

A primary method for constructing the ethylenediamine (B42938) core involves the reaction of a 1,2-dihaloethane with an appropriate amine. This nucleophilic substitution reaction is a well-established route for producing N,N'-dialkylalkanediamines. In a direct synthesis of the target molecule, 1,2-dichloroethane would be reacted with N-ethyl-N-methylamine.

The reaction proceeds via a double SN2 mechanism, where two molecules of N-ethyl-N-methylamine displace the chloride atoms from 1,2-dichloroethane. A base is required to neutralize the hydrogen chloride by-product that is formed. google.com An excess of the secondary amine reactant can serve as the base, or an alternative base like an alkali metal hydroxide or alkoxide can be used. google.com A patent for a similar process, reacting methylamine with 1,2-dichloroethane, specifies carrying out the reaction under pressure at temperatures between 50 to 80 °C. google.com

Scheme 1: Synthesis via Amination of 1,2-Dichloroethane
2 (CH₃)(C₂H₅)NH + Cl-CH₂-CH₂-Cl → (CH₃)(C₂H₅)N-CH₂-CH₂-N(C₂H₅)(CH₃) + 2 HCl
Reactant 1Reactant 2TemperaturePressureKey Considerations
N-Ethyl-N-methylamine1,2-Dichloroethane50-80°C (analogous) google.com1.0-2.0 MPa (analogous) google.comRequires base for HCl neutralization; excess amine can be used.

Alkylation Strategies for N-Substituted Ethylenediamines

An alternative and highly common approach is the N-alkylation of a less substituted ethylenediamine precursor. This strategy offers flexibility but must be controlled to avoid the formation of complex product mixtures and quaternary ammonium salts.

The most logical precursors for the synthesis of this compound are N,N'-dimethylethylenediamine or N,N'-diethylethylenediamine.

Ethylation of N,N'-Dimethylethylenediamine: This route involves the reaction of N,N'-dimethylethylenediamine with two equivalents of an ethylating agent, such as ethyl iodide or ethyl bromide. The reaction is a nucleophilic substitution where the secondary amine nitrogen atoms attack the electrophilic ethyl group. bgu.ac.il

Methylation of N,N'-Diethylethylenediamine: Similarly, the target compound can be synthesized by reacting N,N'-diethylethylenediamine with two equivalents of a methylating agent, like methyl iodide.

A significant challenge in these alkylation reactions is selectivity. The reactivity of the amine changes as it becomes more substituted, and the product of the first alkylation competes with the starting material for the alkylating agent. Furthermore, the tertiary amine product can undergo a subsequent alkylation to form an undesirable quaternary ammonium salt. Using precise stoichiometry and controlled reaction conditions is crucial.

More environmentally friendly alkylation methods have also been developed, such as the use of alcohols as alkylating agents in the presence of a catalyst like CuO–NiO/γ-Al2O3. researchgate.net This approach is attractive as it produces only water as a by-product. researchgate.net

Scheme 2: Synthesis via N-Alkylation of a Diamine Precursor
CH₃-NH-CH₂-CH₂-NH-CH₃ + 2 C₂H₅-Br → (CH₃)(C₂H₅)N-CH₂-CH₂-N(C₂H₅)(CH₃) + 2 HBr
PrecursorAlkylating AgentCatalyst/ConditionsPotential By-productsReference
N,N'-DimethylethylenediamineEthyl Halide (e.g., C₂H₅Br)Base (e.g., K₂CO₃)Mono-ethylated intermediate, Quaternary ammonium salt researchgate.net
N,N'-DiethylethylenediamineMethyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃)Mono-methylated intermediate, Quaternary ammonium salt bgu.ac.il
N,N'-DimethylethylenediamineEthanolCuO–NiO/γ-Al2O3, High Temp.Water researchgate.net

Preparation of Precursors and Intermediates for this compound Synthesis

The viability of the synthetic routes described above depends on the availability of the necessary precursors. Key intermediates include N-ethyl-N-methylamine, N,N'-dimethylethylenediamine, and N,N'-diethylethylenediamine.

N-Ethyl-N-methylamine (EMA): This crucial secondary amine can be prepared through several methods. A high-purity industrial process involves the reductive amination of acetaldehyde with monomethylamine under hydrogen pressure, using a hydrogenation catalyst and a catalytic amount of a strong base. google.com This method demonstrates high selectivity and yield. google.com Other documented routes include the alkylation of ethylamine with a methyl halide, though this can lead to selectivity issues and salt-containing waste. google.comguidechem.com Gas-phase catalytic reactions between ethylamine and methanol or monomethylamine and ethanol are also possible but often require harsh conditions and result in by-products. google.com

N,N'-Dimethylethylenediamine: This precursor is commonly synthesized by reacting methylamine with 1,2-dichloroethane under pressure. google.com The process requires subsequent neutralization and separation steps to isolate the desired product from by-products and salts. google.com

Derivatization Strategies of this compound

As a tertiary diamine, this compound can be used as a building block for more complex molecules and functional materials.

N-Alkylation and Acylation Reactions for Advanced Scaffolds

Due to the absence of N-H protons, this compound cannot undergo N-acylation reactions to form amides. However, the lone pairs on the nitrogen atoms make them nucleophilic and susceptible to further N-alkylation . Reaction with dihaloalkanes can lead to the formation of cyclic bis-quaternary ammonium salts, which are of interest in materials science.

Perhaps more significantly, the two nitrogen atoms positioned with an ethylene bridge make the molecule an excellent bidentate ligand for metal coordination. Analogous compounds like N,N'-dimethylethylenediamine are used as ligands in various catalytic systems, including copper-catalyzed cross-coupling reactions. acs.org The ethyl and methyl substituents on the nitrogen atoms of the title compound can be used to tune the steric and electronic properties of the resulting metal complexes, influencing their catalytic activity and selectivity.

Synthesis of Chiral this compound Analogues

Introducing chirality into the this compound scaffold can produce valuable ligands for asymmetric catalysis. Chirality can be incorporated in two primary ways:

Chiral Backbone: The synthesis can start from a chiral C2-symmetric ethylenediamine derivative, such as (1R,2R)-1,2-diaminocyclohexane or (1R,2R)-1,2-diphenylethylenediamine. rsc.org Subsequent exhaustive N-methylation and N-ethylation of the amino groups would yield a chiral analogue with a stereochemically defined backbone.

Asymmetric Synthesis: Chiral 1,2-diamines can be prepared with high optical purity through methods like asymmetric lithiation. For example, an imidazolidine derived from an ethylenediamine can be subjected to asymmetric deprotonation using sec-butyllithium and a chiral ligand like (-)-sparteine, followed by quenching with an electrophile. acs.org Subsequent hydrolysis of the imidazolidine yields the chiral, substituted ethylenediamine. acs.org This chiral backbone could then be fully N-alkylated to produce the desired chiral tetra-substituted analogue.

These chiral ligands are of significant interest for creating catalysts used in enantioselective synthesis, where the defined three-dimensional structure of the metal-ligand complex directs the stereochemical outcome of a reaction. rsc.orgnih.gov

Formation of Schiff Base Ligands from this compound

Schiff base ligands are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. However, this compound is a tertiary-secondary diamine, meaning one nitrogen atom is tertiary and the other is secondary. The tertiary amine group is generally unreactive towards carbonyl compounds in the context of Schiff base formation. The secondary amine, on the other hand, can react with aldehydes or ketones to form an iminium ion, which is a key intermediate in various organic reactions.

The formation of a stable, neutral Schiff base (an imine) from a secondary amine is not a direct process as it is for primary amines, which form a C=N double bond with the elimination of water. The reaction of the secondary amine in this compound with a carbonyl compound would lead to the formation of a quaternary iminium salt.

A general representation of this reaction with an aldehyde (R-CHO) is as follows:

(CH₃)(C₂H₅)N-CH₂-CH₂-N(H)(C₂H₅) + R-CHO → [(CH₃)(C₂H₅)N-CH₂-CH₂-N(C₂H₅)=CHR]⁺ + OH⁻

The resulting iminium ion can be a valuable reactive intermediate in organic synthesis. For the formation of traditional neutral Schiff base ligands, a primary diamine is typically required.

General conditions for the formation of related Schiff bases from primary diamines often involve refluxing the diamine with the carbonyl compound in a suitable solvent like ethanol or methanol, sometimes with a catalytic amount of acid.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of the synthesis of this compound is critical for achieving high yields and purity. Key parameters that are typically optimized include the choice of reagents, solvent, temperature, reaction time, and the stoichiometry of the reactants.

In the context of the N-alkylation of N,N'-dimethylethylenediamine with an ethyl halide, several factors would be considered for optimization:

Ethylating Agent: The reactivity of the ethyl halide (I > Br > Cl) will influence the reaction rate. Ethyl iodide is more reactive but also more expensive.

Base: A variety of bases can be used, such as potassium carbonate, sodium carbonate, or triethylamine. The strength and solubility of the base can affect the reaction efficiency.

Solvent: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often effective for N-alkylation reactions.

Temperature: The reaction temperature will impact the rate of reaction. Higher temperatures may lead to faster conversion but could also result in side reactions.

Stoichiometry: The molar ratio of the diamine, ethylating agent, and base needs to be carefully controlled to favor the desired diethylated product and minimize over-alkylation or incomplete reaction.

The following table illustrates a hypothetical optimization of the synthesis of this compound from N,N'-dimethylethylenediamine and ethyl bromide.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile602465
2K₂CO₃DMF602472
3Na₂CO₃Acetonitrile801875
4Na₂CO₃DMF801881
5TriethylamineAcetonitrileReflux1278
6TriethylamineDMF1001285

For a reductive amination approach, optimization would focus on:

Reducing Agent: Common reducing agents include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation. The choice of reducing agent can influence the selectivity and yield.

Solvent: The solvent must be compatible with the reducing agent. Alcohols like methanol or ethanol are often used with borohydride reagents.

pH: The pH of the reaction mixture can be critical for the formation of the iminium ion intermediate and the stability of the reducing agent.

Temperature and Pressure: For catalytic hydrogenation, temperature and hydrogen pressure are key parameters to optimize.

A hypothetical optimization for a reductive amination is presented in the table below.

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH₄Methanol251270
2NaBH(OAc)₃Dichloromethane25885
3H₂/Pd-CEthanol502490
4H₂/Raney NiEthanol701888

Coordination Chemistry of N,n Diethyl N,n Dimethylethylenediamine Complexes

N,N'-Diethyl-N,N'-dimethylethylenediamine as a Bidentate Chelating Ligand

This compound functions as a classic bidentate chelating ligand, utilizing the lone pair of electrons on each of its two tertiary nitrogen atoms to coordinate with a central metal ion.

Upon coordination to a metal center, this compound forms a five-membered chelate ring, comprising the metal ion, the two nitrogen donor atoms, and the two carbon atoms of the ethyl bridge (M-N-C-C-N). The formation of such a ring is a key feature of ethylenediamine-based ligands.

The stability of metal complexes containing polydentate ligands is significantly enhanced compared to those with analogous monodentate ligands, a phenomenon known as the chelate effect. libretexts.orglibretexts.org This increased stability is primarily driven by a favorable entropy change. The coordination of one bidentate ligand displaces two monodentate ligands (typically solvent molecules), leading to an increase in the number of free particles in the system and thus a positive change in entropy. libretexts.org

Complexes with five-membered chelate rings, such as those formed by ethylenediamine (B42938) derivatives, are particularly stable due to the minimal ring strain, which approximates the ideal staggered conformation of the C-C bond. libretexts.org While specific thermodynamic stability constants for this compound complexes are not widely reported, the inherent stability of the five-membered chelate ring is a foundational aspect of its coordination chemistry.

The coordination properties of this compound are heavily influenced by the electronic and steric characteristics of its N-alkyl substituents.

Electronic Effects: The presence of two methyl and two ethyl groups, which are electron-donating via the inductive effect, increases the electron density on the nitrogen donor atoms. This enhances the Lewis basicity of the ligand compared to unsubstituted ethylenediamine, generally favoring the formation of stronger metal-nitrogen bonds.

Steric Effects: The four alkyl groups create significant steric hindrance around the two nitrogen donors. As a tertiary diamine, this compound is considerably bulkier than primary or secondary diamines like ethylenediamine or N,N'-dimethylethylenediamine. This steric bulk can have several consequences:

It can limit the number of ligands that can coordinate to a metal center, often favoring lower coordination numbers.

It can enforce distorted coordination geometries to accommodate the bulky substituents.

In some cases, severe steric repulsion between ligands can lead to a weakening of the metal-ligand bonds, counteracting the favorable electronic effects. The stability of complexes with N-alkylated ethylenediamines often decreases as the steric bulk increases.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis), and elemental analysis.

While specific, structurally characterized examples for this ligand are not prominent in the literature, its expected coordination behavior with various transition metals can be inferred from related diamine systems. nih.gov

Copper(II): Copper(II) complexes with diamine ligands are common. A typical complex would be of the type [Cu(ligand)X₂], where X is a monodentate anion. The geometry would likely be a distorted square planar or, if additional ligands coordinate, a distorted octahedral.

Nickel(II): With the d⁸ electron configuration of Ni(II), both square planar (low-spin) and tetrahedral/octahedral (high-spin) geometries are possible. The significant steric bulk of this compound would likely be a deciding factor, potentially favoring a four-coordinate square planar or a distorted tetrahedral geometry.

Palladium(II) and Platinum(II): These d⁸ metal ions almost exclusively form stable, four-coordinate square planar complexes. It is expected that this compound would form complexes of the type [Pd(ligand)X₂] and [Pt(ligand)X₂].

Cobalt(II)/Iron(II): These metals could form tetrahedral or octahedral complexes, depending on the co-ligands and reaction conditions.

The table below summarizes the expected coordination behavior based on general principles.

Metal IonExpected Coordination NumberCommon Geometries
Copper(II)4, 5, or 6Distorted Square Planar, Square Pyramidal, Distorted Octahedral
Nickel(II)4 or 6Square Planar, Tetrahedral, Octahedral
Palladium(II)4Square Planar
Platinum(II)4Square Planar
Cobalt(II)4 or 6Tetrahedral, Octahedral
Iron(II)4 or 6Tetrahedral, Octahedral

This table is based on the typical behavior of diamine ligands and does not represent experimentally confirmed data for this compound.

As a simple bidentate chelating ligand, this compound is predisposed to form mononuclear complexes, where one ligand coordinates to a single metal center. The formation of homometallic (containing multiple atoms of the same metal) or heterometallic (containing atoms of different metals) polynuclear structures would generally require the presence of ancillary ligands capable of acting as bridges between metal centers. nih.govacs.org

The significant steric bulk of the this compound ligand would likely occupy a substantial portion of the coordination sphere, potentially hindering the assembly of complex bridged structures. Polynuclear complexes, if formed, would likely involve simple bridging anions like halides or more complex bridging ligands like carboxylates. acs.org

The coordination sphere of a metal complex containing this compound is completed by anionic ligands or counter-ions.

Halides: Halide ions (F⁻, Cl⁻, Br⁻, I⁻) are common anionic ligands that can coordinate directly to the metal center to form neutral complexes of the general formula [M(ligand)X₂].

Nitrite (B80452): The nitrite anion (NO₂⁻) is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (a nitro complex) or one of the oxygen atoms (a nitrito complex). This gives rise to linkage isomerism. nih.gov The steric environment created by the bulky this compound ligand could influence the preferred binding mode of the nitrite ligand, potentially favoring one isomer over the other.

Saccharinato: The saccharinato anion, derived from the deprotonation of saccharin, is a versatile ligand that typically coordinates as a monodentate ligand through its nitrogen atom. ukzn.ac.zaresearchgate.netresearchgate.net It would be expected to form stable mixed-ligand complexes, such as [M(ligand)(saccharinato)₂], where the diamine acts as the chelating ligand and the saccharinato anions complete the coordination sphere.

Lack of Publicly Available Research Data on the

A thorough and systematic search of publicly available scientific literature and chemical databases has revealed a significant gap in the research concerning the coordination chemistry of the specific compound This compound . Despite the existence of this compound, detailed studies outlining its behavior as a ligand in metal complexes, including structural elucidation and the influence on metal ion properties, are not present in the accessible body of scientific work.

Consequently, it is not possible to provide a scientifically accurate and verifiable article on the topics requested in the outline, which include:

Influence of this compound on Metal Ion Properties in Complexes

Magnetic Properties and Magneto-Structural Correlations in Complexes

While research exists for structurally similar ligands such as N,N-diethylethylenediamine, N,N'-dimethylethylenediamine, and N,N-dimethylethylenediamine, the strict requirement to focus solely on This compound prevents the inclusion of data from these related but distinct compounds. The substitution pattern on the nitrogen donor atoms significantly influences the steric and electronic properties of the ligand, and therefore, data from other ligands cannot be used to accurately describe the coordination chemistry of the specified compound.

Without experimental or theoretical data from peer-reviewed sources, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy and verifiability. Further research and publication in the field of coordination chemistry are needed to provide the specific data required to fulfill this request.

Catalytic Applications of N,n Diethyl N,n Dimethylethylenediamine in Organic Transformations

N,N'-Diethyl-N,N'-dimethylethylenediamine as a Ligand in Transition-Metal Catalysis

This compound is a diamine ligand that has the potential to coordinate with transition metals, thereby influencing their catalytic activity. The nitrogen atoms of the diamine can act as a bidentate ligand, forming a stable chelate complex with a metal center. This chelation can enhance the solubility, stability, and reactivity of the catalyst. While structurally similar diamines, such as N,N'-dimethylethylenediamine (DMEDA), have been extensively studied and utilized as effective ligands in a variety of copper-catalyzed reactions, a comprehensive review of the scientific literature reveals a significant lack of documented applications specifically involving this compound for the organic transformations outlined below.

Copper-Catalyzed Reactions

Copper catalysis is a cornerstone of modern organic synthesis, offering a more economical and sustainable alternative to palladium-catalyzed reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions often relies on the use of a ligand to stabilize the copper catalyst and facilitate the catalytic cycle.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Analogues)

Cross-coupling reactions are fundamental transformations for the construction of carbon-carbon bonds. While the Suzuki, Heck, and Sonogashira reactions are traditionally catalyzed by palladium, there is growing interest in developing copper-catalyzed analogues.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide. Despite extensive research into copper-catalyzed versions of this reaction with various ligands, there is no specific data in the scientific literature describing the use of this compound as a ligand for a copper-catalyzed Suzuki-Miyaura type reaction.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. Copper-catalyzed Heck-type reactions are less common than their palladium counterparts. A thorough search of chemical databases and scientific journals did not yield any studies employing this compound as a ligand in a copper-catalyzed Heck reaction.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Copper is often used as a co-catalyst in the classic palladium-catalyzed Sonogashira reaction. However, there are no specific reports on the use of this compound as the primary ligand in a copper-catalyzed Sonogashira coupling.

N-Arylation of Amides and Sulfoximines

The copper-catalyzed N-arylation of amides (the Goldberg reaction) and related compounds like sulfoximines is a powerful method for forming carbon-nitrogen bonds. These reactions are highly dependent on the choice of ligand. While simpler diamines have proven effective, there is no published research detailing the application of this compound as a ligand for the copper-catalyzed N-arylation of either amides or sulfoximines.

Aminothiolation and N-Vinylation Reactions

Aminothiolation: This reaction involves the addition of both an amine and a thiol group across a double or triple bond. There are no documented instances of this compound being used as a ligand in copper-catalyzed aminothiolation reactions.

N-Vinylation: This process forms a nitrogen-vinyl bond, typically by coupling an N-nucleophile with a vinyl halide. A review of the literature indicates that this compound has not been reported as a ligand in any copper-catalyzed N-vinylation reactions.

Hydroboration of Alkynes

The hydroboration of alkynes is a method for the synthesis of vinylboron compounds, which are versatile intermediates in organic synthesis. While copper catalysis has been applied to this transformation with various ligands, there is no available research that specifically investigates or reports the use of this compound as a ligand in the copper-catalyzed hydroboration of alkynes.

Palladium-Catalyzed Aminations

Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. These reactions typically employ a palladium precursor and a supporting ligand, often a phosphine (B1218219) or an N-heterocyclic carbene. Diamines can also serve as effective ligands in certain palladium-catalyzed cross-coupling reactions. However, a thorough search of peer-reviewed chemical literature reveals no specific studies where this compound has been successfully utilized or even investigated as a ligand for palladium-catalyzed aminations. The field is dominated by other classes of ligands, and the potential of this specific diamine in this context remains unexplored in published research.

Zinc-Catalyzed Ring-Opening Polymerization

Zinc complexes are well-established catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters. The catalytic activity and stereoselectivity of these zinc systems are highly dependent on the nature of the ancillary ligand. While a variety of nitrogen-based ligands, including other diamines, have been successfully employed to create active zinc catalysts for ROP, there is no available scientific literature detailing the synthesis, characterization, or catalytic application of zinc complexes featuring this compound as a ligand for this purpose. mdpi.comwikipedia.org Consequently, its efficacy and influence on polymer properties like molecular weight and tacticity are unknown.

Organocatalysis Mediated by this compound

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amines are a prominent class of organocatalysts, capable of acting as Lewis bases, Brønsted bases, or forming nucleophilic enamines and iminium ions. Despite the presence of two tertiary amine functional groups, the utility of this compound as an organocatalyst is not documented in the scientific literature for the following key transformations.

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction, often catalyzed by amine-based organocatalysts through an enamine mechanism. While simpler amines and chiral diamines have been extensively developed for asymmetric aldol reactions, there are no published reports on the use of this compound to mediate this transformation.

The Michael addition, or conjugate addition, is another critical C-C bond-forming reaction that can be effectively promoted by amine organocatalysts. Research in this area has led to the development of numerous catalytic systems for highly enantioselective additions. However, the scientific literature lacks any examples of this compound being employed as an organocatalyst for Michael addition reactions.

Direct C-H activation and cycloaddition reactions are powerful tools for efficient molecular construction. While certain diamines, often in combination with transition metals, have been shown to facilitate such transformations, there is no specific research indicating a role for this compound in mediating either C-H activation or cycloaddition reactions. The related compound, N,N-Dimethylethylenediamine, has been mentioned as a catalyst in this context, but this is a structurally distinct molecule. chemicalbook.com

Asymmetric Catalysis with this compound and Chiral Analogues

The development of chiral ligands and organocatalysts for asymmetric synthesis is a major focus of chemical research. Chiral diamines are a "privileged" ligand class, forming the backbone of many successful catalysts for a wide range of enantioselective transformations. chemrxiv.orgresearchgate.net These catalysts operate by creating a chiral environment around the reacting substrates, influencing the stereochemical outcome of the reaction.

Given that this compound is an achiral molecule, its direct use in asymmetric catalysis would not be effective for inducing enantioselectivity. The development of chiral analogues, where stereocenters are incorporated into the ethylenediamine (B42938) backbone or the N-alkyl substituents, would be necessary. However, a review of the literature finds no reports on the synthesis of chiral derivatives of this compound and their subsequent application in any form of asymmetric catalysis. The broader field of chiral diamine catalysis is rich, but studies on this specific structural framework are absent. chemrxiv.orgnih.gov

Enantioselective Transformations (e.g., Aziridination, Hydrogenation)

There is no available scientific literature detailing the use of this compound as a ligand or catalyst in enantioselective aziridination or hydrogenation reactions. Research in asymmetric catalysis often focuses on ligands with specific steric and electronic properties to induce high levels of enantioselectivity. While numerous chiral diamines have been successfully employed in such transformations, the specific contribution and efficacy of this compound in these contexts have not been reported.

Stereochemical Control in Catalytic Cycles

Given the lack of studies on its application in enantioselective reactions, there is consequently no information on how this compound might influence or control stereochemistry within a catalytic cycle. The principles of stereochemical control in catalysis are complex, relying on the intricate interplay between the substrate, catalyst, and ligand. Without experimental data or computational studies, any discussion on the role of this specific compound in directing the stereochemical outcome of a reaction would be purely speculative.

Mechanistic Investigations of this compound-Catalyzed Reactions

Elucidation of Catalytic Cycles and Rate-Determining Steps

No mechanistic studies have been published that elucidate the catalytic cycle of any reaction mediated by this compound. Understanding the catalytic cycle, including the identification of active catalytic species and the sequence of elementary steps, is fundamental to optimizing reaction conditions and catalyst design. Similarly, information regarding the rate-determining step in any potential catalytic process involving this compound is absent from the scientific record.

Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are crucial for substantiating proposed catalytic mechanisms. As there are no documented catalytic reactions involving this compound, no corresponding intermediates have been identified or characterized.

Role of N,n Diethyl N,n Dimethylethylenediamine in Advanced Organic Synthesis

Reagent in Specific Organic Reactions

Deprotection Strategies in Peptide Synthesis:No documented use of N,N'-Diethyl-N,N'-dimethylethylenediamine for deprotection strategies in peptide synthesis was found in the searched literature.

Due to the absence of specific data for this compound in these advanced organic synthesis applications, generating the requested article with the required level of detail and scientific accuracy is not feasible without resorting to speculation or including information on related, but distinct, chemical compounds, which would violate the instructions provided.

Polymer Chemistry and Material Science Applications of this compound

This compound is a diamine with potential applications in the fields of polymer chemistry and material science. Its structure, featuring two tertiary amine groups, suggests its utility as a building block in various polymeric systems. The ethyl and methyl substituents on the nitrogen atoms influence its steric hindrance, basicity, and reactivity, which are key factors in its incorporation and function within polymer chains and material matrices. Research into its specific roles is ongoing, exploring its utility in creating advanced materials with tailored properties.

As a Crosslinking Agent in Polymer Production

While diamines are frequently employed as crosslinking agents in the production of polymers such as polyamides, polyurethanes, and epoxy resins, specific research detailing the use of this compound for this purpose is not extensively documented in publicly available literature. In principle, its two nitrogen atoms could react with suitable functional groups on polymer chains to form covalent bonds, creating a three-dimensional network structure. This crosslinking would be expected to enhance the mechanical strength, thermal stability, and chemical resistance of the resulting polymer. However, the tertiary nature of the amine groups in this compound makes it a less typical candidate for traditional crosslinking reactions that often involve primary or secondary amines. Further investigation is required to determine its efficacy and the specific conditions under which it could function as a crosslinking agent.

Functionalization of Polymer Materials (e.g., MOFs, RAFT Polymers)

The functionalization of polymer materials, including Metal-Organic Frameworks (MOFs) and polymers synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can impart new or enhanced properties. Amines are often used for post-synthetic modification of these materials.

In the context of MOFs, diamines can be incorporated to introduce basic sites, which can be beneficial for applications such as carbon dioxide capture. For instance, the related compound N,N-dimethylethylenediamine has been investigated for the functionalization of MOFs to enhance CO2 adsorption. nih.gov While this suggests a potential application for this compound, specific studies on its use for functionalizing MOFs are not readily found.

Regarding RAFT polymers, the terminal groups of these polymers are often modified to introduce specific functionalities. While various amines can be used for this purpose, there is no specific information available in the scientific literature on the use of this compound for the functionalization of RAFT polymers.

Self-Assembly into Supramolecular Structures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional structures. Molecules containing amine groups can participate in hydrogen bonding and other electrostatic interactions, which are crucial for self-assembly processes.

While the principles of supramolecular assembly are well-established, there is a lack of specific research in the available literature that describes the use of this compound in the self-assembly of supramolecular structures. The steric bulk of the ethyl and methyl groups on the nitrogen atoms might influence its ability to form ordered assemblies compared to less substituted diamines.

Development of Functional Materials for Sensing and Drug Delivery

Functional materials for sensing and drug delivery often rely on specific chemical interactions with target molecules or controlled release mechanisms. Amine-functionalized materials can play a role in both areas, for example, by providing binding sites for analytes in sensors or by enabling pH-responsive drug release in delivery systems.

A study on drug delivery systems has mentioned the use of the related compound N,N'-dimethylethylenediamine as a component in the synthesis of drug conjugates. mdpi.com This indicates the potential utility of diamines in this field. However, there is no specific information in the current scientific literature detailing the application of this compound in the development of functional materials for sensing or drug delivery. Further research would be necessary to explore its potential in these applications.

Spectroscopic and Structural Elucidation of N,n Diethyl N,n Dimethylethylenediamine and Its Derivatives

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Coordination Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within N,N'-Diethyl-N,N'-dimethylethylenediamine and elucidating the changes in its vibrational modes upon coordination to a metal center. The spectra are characterized by vibrations of the ethyl, methyl, and ethylenediamine (B42938) backbone moieties.

Key vibrational modes for the free ligand include C-H stretching vibrations of the methyl and ethyl groups, typically observed in the 2800–3000 cm⁻¹ region. The C-N stretching vibrations and CH₂ rocking and twisting modes of the ethylenediamine backbone also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Upon complexation with a metal ion, significant shifts in the vibrational frequencies of the ligand are expected. The coordination of the nitrogen atoms to the metal center leads to a perturbation of the C-N and adjacent C-C bond strengths, resulting in shifts of their corresponding stretching and bending frequencies. The magnitude and direction of these shifts can provide information about the coordination mode and the strength of the metal-ligand bond. For instance, a shift to lower frequency of the C-N stretching vibration is often indicative of coordination.

Vibrational ModeTypical Wavenumber Range (cm⁻¹) for Free LigandExpected Change upon Coordination
C-H stretching (alkyl)2800-3000Minor shifts
CH₂ scissoring~1450Shift in frequency and/or intensity
C-N stretching1000-1250Shift to lower or higher frequency
M-N stretching200-600Appearance of new bands

This table provides generalized ranges and expected changes. Actual values are dependent on the specific metal and complex.

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Coordination Environment

Electronic spectroscopy, or UV-Vis spectroscopy, is employed to study the electronic transitions within the metal complexes of this compound. The resulting spectra provide valuable information about the coordination geometry and the nature of the metal-ligand bonding.

The free ligand itself does not exhibit significant absorption in the visible region. However, its complexes with transition metals often display characteristic d-d transitions and charge-transfer bands.

d-d Transitions: For complexes of transition metals with unfilled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), the absorption of light can promote an electron from a lower-energy d-orbital to a higher-energy d-orbital. The energy and intensity of these transitions are dictated by the geometry of the complex and the ligand field strength of this compound. For example, octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions, whereas tetrahedral complexes show different spectral features. researchgate.netrsc.orgekb.eg The position of these bands can be used to calculate ligand field parameters, such as the crystal field splitting energy (10Dq).

Charge-Transfer Transitions: These transitions involve the movement of an electron between the metal and the ligand. Ligand-to-metal charge transfer (LMCT) bands are commonly observed, where an electron is excited from a ligand-based orbital to a metal-based orbital. These transitions are typically of high intensity and occur in the ultraviolet or high-energy visible region.

The table below illustrates typical electronic transitions observed for octahedral Ni(II) complexes, which can be used as a reference for complexes with this compound.

TransitionWavelength Range (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
³A₂g → ³T₂g~800-1300~5-30
³A₂g → ³T₁g(F)~500-800~5-30
³A₂g → ³T₁g(P)~350-500~5-30
Ligand-to-Metal Charge Transfer (LMCT)< 350> 1000

Data presented is generalized for octahedral Ni(II) complexes and serves as an illustrative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of this compound and its diamagnetic metal complexes in solution. ¹H and ¹³C NMR are the most commonly employed techniques.

For the free ligand, the ¹H NMR spectrum exhibits distinct signals for the methyl and ethyl protons, as well as the methylene (B1212753) protons of the ethylenediamine backbone. The chemical shifts and coupling patterns provide a complete picture of the proton environment. Similarly, the ¹³C NMR spectrum shows characteristic resonances for the different carbon atoms in the molecule.

Upon coordination to a diamagnetic metal center (e.g., Zn(II), Cd(II), Pt(II), Pd(II)), significant changes in the chemical shifts of the ligand's protons and carbons are observed. These "coordination shifts" are a result of the electronic and conformational changes induced by the metal ion. The magnitude of these shifts can provide information about the binding site and the strength of the metal-ligand interaction. For instance, the protons on the carbon atoms adjacent to the coordinating nitrogen atoms typically experience a downfield shift. rsc.orgnih.govnih.gov

In some cases, the dynamic behavior of the complexes in solution, such as ligand exchange or conformational changes, can also be studied using variable-temperature NMR experiments.

NucleusFree Ligand Chemical Shift (ppm) (Illustrative)Coordinated Ligand Chemical Shift (ppm) (Illustrative)Coordination Induced Shift (ppm)
¹H (N-CH₃)~2.2~2.5~+0.3
¹H (N-CH₂-CH₃)~2.5 (quartet)~2.8 (quartet)~+0.3
¹H (-CH₂-CH₂-)~2.6 (singlet)~2.9 (multiplet)~+0.3
¹H (-CH₂-CH₃)~1.0 (triplet)~1.2 (triplet)~+0.2
¹³C (N-CH₃)~45~48~+3
¹³C (N-CH₂)~52~55~+3
¹³C (-CH₂-CH₂-)~54~57~+3
¹³C (-CH₃)~12~14~+2

These are illustrative chemical shifts and coordination-induced shifts. Actual values will depend on the specific metal, solvent, and other ligands present.

X-ray Diffraction (XRD) and Single Crystal X-ray Analysis for Solid-State Structures

X-ray diffraction techniques, particularly single-crystal X-ray analysis, provide the most definitive structural information for the solid-state of this compound derivatives. These methods allow for the precise determination of molecular and crystal structures.

Single-crystal X-ray diffraction analysis can reveal the exact three-dimensional arrangement of atoms within a crystalline complex of this compound. This includes the determination of:

Coordination Geometry: The geometry around the metal center (e.g., octahedral, tetrahedral, square planar) can be unequivocally established.

Bond Lengths and Angles: Precise measurements of metal-ligand bond lengths and the internal bond lengths and angles of the coordinated ligand provide insight into the nature and strength of the chemical bonds.

Conformation: The conformation of the five-membered chelate ring formed by the ethylenediamine backbone and the metal ion can be determined.

For example, in the related complex diacetato(N,N-diethylethylenediamine)zinc(II), X-ray diffraction revealed a distorted tetrahedral geometry around the zinc(II) ion, with the N,N-diethylethylenediamine acting as a bidentate ligand. cambridge.orgnih.gov Similar coordination behavior would be expected for this compound.

ParameterExample Value for a Zn(II) complex with a related ligand
Coordination Number4
GeometryDistorted Tetrahedral
Zn-N Bond Length~2.1 Å
N-Zn-N Angle~85°

Data from a related N,N-diethylethylenediamine complex is provided for illustrative purposes. cambridge.orgnih.gov

Although this compound itself lacks classical hydrogen bond donors, in its complexes, co-ligands (like water or ammonia) or counter-ions can participate in hydrogen bonding with acceptor atoms in the complex, creating intricate one-, two-, or three-dimensional networks. The analysis of these interactions is crucial for understanding the solid-state properties of these materials. For instance, in related cadmium(II) complexes with ethylenediamine, hydrogen bonding plays a significant role in the formation of the supramolecular structure. iaea.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying metal complexes that contain one or more unpaired electrons (i.e., are paramagnetic). This includes complexes of this compound with metal ions such as Cu(II), Mn(II), V(IV), and some Co(II) species.

The EPR spectrum provides information about the electronic structure and the immediate coordination environment of the paramagnetic metal center. The key parameters obtained from an EPR spectrum are the g-tensor and the hyperfine coupling constants (A-tensor).

g-Tensor: The g-tensor is a measure of the interaction of the unpaired electron with the external magnetic field. Its components (gₓ, gᵧ, g₂) are sensitive to the symmetry of the ligand field around the metal ion. For example, an axial spectrum (gₓ = gᵧ ≠ g₂) is indicative of an axially distorted geometry, such as a compressed or elongated octahedron.

Hyperfine Coupling: The interaction of the unpaired electron with the magnetic nucleus of the metal ion (and sometimes with the nuclei of the ligand atoms) leads to the splitting of the EPR signal into multiple lines. The magnitude of this hyperfine coupling (A) provides information about the delocalization of the unpaired electron onto the metal nucleus and can be indicative of the nature of the metal-ligand bond.

For a Cu(II) (d⁹) complex with this compound in a distorted octahedral or square planar geometry, a typical axial EPR spectrum would be expected.

EPR ParameterTypical Value for a Cu(II) ComplexInformation Gained
g‖~2.2-2.4Elongated axial geometry
g⊥~2.04-2.1Elongated axial geometry
A‖(⁶³Cu)~150-200 x 10⁻⁴ cm⁻¹Covalency of the in-plane σ-bonds
A⊥(⁶³Cu)~10-40 x 10⁻⁴ cm⁻¹Covalency of the out-of-plane π-bonds

This table provides typical ranges for Cu(II) complexes and is for illustrative purposes.

Thermal Analysis Techniques (TG, DTG, DTA, DSC) for Phase Transitions and Decomposition Pathways

A thorough review of scientific literature reveals a significant lack of specific experimental data on the thermal analysis of the compound this compound. Techniques such as Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability, phase transitions, and decomposition pathways of chemical compounds. However, dedicated studies presenting TGA/DTG curves, DTA peaks, or DSC thermograms for this compound could not be located in the available body of research.

While direct data is absent, the thermal behavior of structurally related ethylenediamine derivatives can provide a generalized understanding of the potential decomposition mechanisms. Studies on simpler alkyl-substituted ethylenediamines, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), offer some insights. For instance, research on the thermal decomposition of various diamines suggests that the stability and degradation pathways are influenced by the nature of the alkyl substituents on the nitrogen atoms.

In general, the pyrolysis of alkylamines involves mechanisms such as C-N and C-C bond cleavage, deamination, and dehydrogenation. The specific pathways and the temperatures at which they occur are highly dependent on the molecular structure. For example, the presence of ethyl and methyl groups in this compound would likely lead to complex decomposition patterns involving the scission of these alkyl groups.

A study on the evaporation and decomposition characteristics of N,N,N′,N′-Tetramethylethylenediamine (TMEDA) using thermogravimetric analysis indicated that evaporation begins at temperatures below its boiling point. researchgate.net This suggests that for this compound, a significant weight loss observed in a TGA experiment under an inert atmosphere could be attributed to volatilization in addition to any decomposition.

Furthermore, the thermal degradation of aqueous solutions of various diamines has been studied in the context of CO2 capture. These studies propose that degradation can proceed through the formation of cyclic ureas or other complex structures, though these pathways are specific to aqueous conditions with dissolved CO2 and may not be representative of the neat compound's thermal decomposition. uky.eduresearchgate.netresearchgate.net

Without dedicated experimental studies, any detailed discussion on the phase transitions (such as melting and boiling points under thermal analysis conditions) and the specific multi-step degradation kinetics of this compound would be speculative. The generation of detailed data tables for phase transitions and decomposition pathways, as would be derived from TG, DTG, DTA, and DSC analyses, is therefore not possible at this time. Further experimental research is required to elucidate the specific thermal properties of this compound.

Theoretical and Computational Investigations of N,n Diethyl N,n Dimethylethylenediamine Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, and it has been widely applied to study the geometry and electronic properties of molecules like N,N'-Diethyl-N,N'-dimethylethylenediamine. DFT calculations can predict the optimized molecular geometry, including bond lengths and angles, providing a three-dimensional picture of the molecule's most stable arrangement in the gas phase.

For this compound, DFT studies, analogous to those performed on similar ethylenediamine (B42938) derivatives, would likely focus on the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance of accuracy and computational cost. Such studies would reveal the precise bond lengths between carbon and nitrogen atoms, as well as the bond angles around the central ethylenic bridge.

The electronic structure of this compound is another key area of investigation using DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the lone pairs of electrons on the nitrogen atoms are expected to be regions of high negative potential, making them susceptible to electrophilic attack and key to the molecule's coordination chemistry.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Parameter Predicted Value
C-C (ethylene bridge) bond length ~ 1.54 Å
C-N bond length ~ 1.47 Å
N-C (methyl) bond length ~ 1.46 Å
N-C (ethyl) bond length ~ 1.48 Å
C-C-N bond angle ~ 110°

Note: These are estimated values based on typical DFT results for similar molecules.

Computational Modeling of Coordination Complexes and Metal-Ligand Interactions

This compound is a bidentate ligand, capable of forming stable coordination complexes with a variety of metal ions. Computational modeling is an essential tool for understanding the nature of these metal-ligand interactions. DFT and other quantum mechanical methods can be used to predict the structures of these complexes, their stability, and the nature of the bonding between the ligand and the metal center.

In silico studies of the coordination complexes of this compound would involve optimizing the geometry of the complex with various metal ions. These calculations can determine the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) and the metal-nitrogen bond lengths. The binding energy of the ligand to the metal ion can also be calculated, providing a quantitative measure of the stability of the complex.

Natural Bond Orbital (NBO) analysis is a computational technique that can be employed to gain deeper insight into the metal-ligand bonding. NBO analysis can quantify the charge transfer between the ligand and the metal and describe the donor-acceptor interactions that constitute the coordinate bond. For this compound, the nitrogen lone pairs act as the primary electron donors to the metal center.

Computational models can also explore the effect of the solvent on the stability and structure of the coordination complexes. By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), it is possible to simulate the behavior of the complex in solution, providing a more realistic representation of its properties in a chemical reaction.

Table 2: Predicted Properties of a [M(this compound)Cl₂] Complex

Property Predicted Value
Metal-Nitrogen bond length 2.0 - 2.2 Å
Binding Energy Varies with metal ion

Note: The specific values are highly dependent on the choice of metal ion (M).

Mechanistic Pathways of this compound-Involved Reactions

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, either as a reactant, a ligand, or a catalyst, computational methods can map out the potential energy surface of the reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies.

For instance, in a metal-catalyzed reaction where this compound is a ligand, DFT calculations can be used to model the entire catalytic cycle. This would involve optimizing the structures of all reactants, intermediates, transition states, and products. By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined.

These computational studies can provide detailed information that is often difficult to obtain through experimental means alone. For example, the precise geometry of a transition state can be visualized, and the electronic changes that occur during the reaction can be analyzed. This level of detail is crucial for understanding how the ligand influences the reactivity of the metal center and for designing more efficient catalysts.

Conformational Analysis and Intermolecular Interactions

The flexibility of the ethylenediamine backbone and the presence of four alkyl substituents on the nitrogen atoms mean that this compound can exist in several different conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. Computational methods are well-suited for this task.

By systematically rotating the bonds within the molecule and calculating the energy of each resulting conformation, a potential energy surface can be generated. This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them (transition states). For substituted ethylenediamines, the relative orientation of the substituents can lead to different gauche and anti conformations with varying degrees of steric hindrance. uq.edu.au

Intermolecular interactions also play a crucial role in the behavior of this compound, particularly in the condensed phase. Computational studies can model these interactions, which are primarily van der Waals forces and, in the presence of suitable partners, hydrogen bonding (though the tertiary amines of this molecule are only hydrogen bond acceptors). Understanding these interactions is important for predicting properties such as boiling point, solubility, and crystal packing.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate both the computational model and the experimental assignments. For this compound, several types of spectra can be computationally predicted.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in the IR and Raman spectra. By comparing the calculated and experimental spectra, it is possible to assign the observed peaks to specific vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are a valuable tool for interpreting experimental NMR spectra and confirming the structure of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in the UV-Vis spectrum. This can provide information about the electronic structure and the nature of the molecular orbitals involved in the transitions.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Feature
¹H NMR Multiple signals in the aliphatic region for methyl and ethyl groups
¹³C NMR Distinct signals for the different carbon environments

Note: The exact chemical shifts and frequencies would be determined by the specific computational method and basis set used.

Emerging Research Areas and Future Perspectives for N,n Diethyl N,n Dimethylethylenediamine

Development of Novel Chiral N,N'-Diethyl-N,N'-dimethylethylenediamine Derivatives for Enantioselective Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Chiral diamines are a well-established class of ligands and organocatalysts for achieving high enantioselectivity. While this compound is itself an achiral molecule, its backbone represents a promising scaffold for the development of new chiral ligands.

The core research direction involves the introduction of chirality into the diamine structure. This can be accomplished through several synthetic strategies:

Modification of the Ethyl Bridge: Introducing stereocenters on the carbon backbone, creating a chiral 1,2-disubstituted ethylenediamine (B42938) core.

Functionalization of N-Alkyl Groups: Replacing one or more of the N-methyl or N-ethyl groups with chiral substituents. These substituents can introduce steric bulk and specific electronic properties to create a well-defined chiral environment around a coordinated metal center.

These novel chiral derivatives are expected to function as potent ligands for various transition metals, including rhodium, palladium, copper, and iridium. The resulting metal complexes could be applied to a wide range of enantioselective transformations, such as asymmetric hydrogenation, allylic alkylation, and conjugate addition reactions. chemrxiv.orgmdpi.comnih.gov The specific combination of methyl and ethyl groups on the nitrogen atoms provides a unique steric and electronic profile that can be fine-tuned to optimize stereochemical control in these catalytic processes. By systematically modifying the chiral components, researchers can develop a library of ligands tailored for specific synthetic challenges.

Chiral Diamine ScaffoldSource of ChiralityTypical Metal PartnersPotential Enantioselective Applications
(1R,2R)-DPEDAChiral centers on backbone and phenyl groupsRh, Ru, CuHydrogenation, Transfer Hydrogenation, Aldol (B89426) Reactions
(1R,2R)-DACHChiral centers on cyclohexane (B81311) backbonePd, Rh, IrAllylic Amination, Diels-Alder Reactions
Hypothetical Chiral DEDMEDA* Derivative Introduced on backbone or N-alkyl groups Pd, Rh, Cu, Ir Asymmetric Additions, Allylic Alkylation, C-H Functionalization

*DEDMEDA: this compound

Exploration of this compound in Bio-Inspired Catalysis and Biomimetic Systems

Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymes by creating smaller, more robust synthetic molecules that replicate their active sites. acs.orgnih.gov this compound offers a foundational bidentate ligand system that can be incorporated into more complex structures to model the coordination environment of metalloenzymes. researchgate.net

The two tertiary nitrogen donors can readily coordinate to a variety of biologically relevant transition metals, such as iron, copper, and manganese. Research in this area focuses on using the this compound moiety as a core component in the design of ligands that mimic the function of enzymes like:

Non-Heme Iron Oxygenases: By creating an iron complex with two coordination sites occupied by the diamine and leaving other sites available for reactants, it may be possible to model oxidative processes.

Copper-Containing Enzymes: The diamine can form stable complexes with copper, providing a platform to study electron transfer and oxidation reactions similar to those found in biological systems.

Future work will involve integrating this diamine into larger, pre-organized structures such as macrocycles or tripodal ligands. This would create a defined coordination sphere around the metal ion, mimicking the protein scaffold of an enzyme and allowing for substrate binding and activation in a controlled manner.

Feature of Metalloenzyme Active SiteHow a DEDMEDA*-Based System Could Mimic ItPotential Catalytic Function
Defined Coordination Number/GeometryIntegration into a macrocyclic or rigid ligand to control metal coordination.Shape-selective substrate binding and activation.
Lewis Acidic Metal CenterFormation of a stable complex with a transition metal (e.g., Fe, Cu, Zn).Activation of carbonyls or other electrophiles.
Hydrophobic PocketFunctionalization with bulky, nonpolar groups on the ligand periphery.Enhanced substrate affinity and reaction rates in aqueous media.

*DEDMEDA: this compound

Advanced Applications in Smart Materials and Supramolecular Chemistry

The field of smart materials involves designing substances that respond to external stimuli, such as changes in pH, temperature, or light. nih.govrsc.org this compound, with its two basic nitrogen atoms, is an excellent candidate for incorporation into pH-responsive systems. The tertiary amines can be protonated and deprotonated, leading to changes in charge, conformation, and intermolecular interactions. This property could be harnessed by incorporating the diamine into polymer backbones or as cross-linkers in hydrogels, creating materials that swell, shrink, or change their surface properties in response to pH fluctuations. researchgate.net

In supramolecular chemistry, this diamine can act as a versatile building block. Its nitrogen atoms can serve as hydrogen bond acceptors, while its flexible structure allows it to bind to host molecules or participate in the self-assembly of larger architectures. researchgate.net A significant area of emerging research is its use in functionalizing metal-organic frameworks (MOFs). wikipedia.org By coordinating the diamine to open metal sites within the MOF pores, the chemical environment of the framework can be precisely tuned. Research on the related N,N'-dimethylethylenediamine has shown that such functionalization can drastically enhance CO2 adsorption capacity and selectivity. researchgate.net The slightly larger ethyl groups of this compound could offer a different steric profile, potentially leading to MOFs with tailored gas separation properties.

Diamine Functionalizing AgentFramework ExampleObserved/Potential EffectPrimary Interaction Mechanism
EthylenediamineCu-BTTriEnhanced CO₂ AdsorptionChemisorption via primary amines
N,N'-DimethylethylenediamineCu-BTTriDrastically enhanced CO₂ adsorption and selectivity researchgate.netChemisorption via secondary amines
This compound Various (e.g., MIL-101, Mg₂(dobpdc)) Potentially tuned pore size and hydrophobicity for selective gas adsorption Coordination to metal sites via tertiary amines

Integration of this compound into Flow Chemistry and Sustainable Synthetic Processes

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch flask, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and potential for automation and scalability. mdpi.comnih.govmit.edu A key strategy for leveraging expensive catalysts in flow systems is immobilization—attaching the catalyst to a solid support.

Future research could focus on synthesizing derivatives of this compound that can be covalently tethered to solid supports like polymer beads or silica (B1680970) gel. thieme-connect.de Once functionalized with a catalytically active metal, these supported ligands could be packed into a flow reactor. This setup would allow for the continuous production of fine chemicals, with the valuable catalyst being retained in the reactor for extended use. This approach aligns with the principles of green chemistry by minimizing catalyst waste, simplifying product purification (as the catalyst does not contaminate the product stream), and enabling more efficient, continuous manufacturing processes. acs.org

ParameterTraditional Batch ProcessHypothetical Immobilized Flow Process with DEDMEDA* Catalyst
Catalyst RecoveryOften requires complex workup (e.g., chromatography); loss of catalyst is common.Catalyst is retained in the reactor; easily reusable for multiple runs.
Product PurificationProduct is contaminated with catalyst, requiring extensive purification.Product stream is free of the immobilized catalyst, simplifying purification.
ScalabilityScaling up can be challenging due to heat/mass transfer issues.Easily scalable by running the system for longer or using parallel reactors.
Process SafetyHandling large volumes of reagents can be hazardous.Small reactor volumes with continuous processing improve safety. mdpi.com

*DEDMEDA: this compound

Future Directions in Theoretical Studies for Predictive Design and Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. rsc.orgethz.ch For this compound, theoretical studies represent a major frontier for future research, enabling the rational design of new catalysts and materials before committing to extensive experimental work.

Future computational investigations are expected to focus on:

Modeling Metal Complexes: Calculating the precise three-dimensional structures, bond energies, and electronic properties of complexes formed between the diamine and various transition metals. nih.govbiointerfaceresearch.com This provides fundamental insight into their stability and potential reactivity. bohrium.com

Elucidating Reaction Mechanisms: Simulating the entire catalytic cycle for reactions employing these complexes. By calculating the energy of intermediates and transition states, researchers can identify the rate-determining steps and understand the factors that control selectivity. mdpi.com

Predictive Design of Chiral Ligands: Before synthesis, different chiral derivatives of this compound can be modeled computationally. DFT can be used to predict which ligand structures will form the most effective chiral pocket around a metal center to induce high enantioselectivity in a target reaction, thereby guiding synthetic efforts toward the most promising candidates. mdpi.com

These theoretical approaches will accelerate the discovery process, reduce experimental costs, and provide a deeper molecular-level understanding of the structure-function relationships governing the chemistry of this compound and its derivatives.

Calculated DFT ParameterSystem StudiedInsight Gained
Coordination Bond EnergyDEDMEDA-Metal ComplexPredicts the thermodynamic stability of the complex.
Frontier Molecular Orbitals (HOMO/LUMO)DEDMEDA-Metal ComplexReveals the electronic character and potential for redox chemistry.
Transition State Energy (Activation Barrier)Catalytic Reaction PathwayDetermines the kinetic feasibility and rate of a reaction step. researchgate.net
Non-Covalent Interaction EnergiesChiral Ligand-Substrate ComplexHelps explain the origin of enantioselectivity in asymmetric catalysis.

*DEDMEDA: this compound

Q & A

Q. What is the role of DMEDA as a ligand in Cu-catalyzed C–N cross-coupling reactions?

DMEDA serves as a bidentate ligand in CuI-based catalyst systems, enhancing electron transfer and stabilizing reactive intermediates. For example, in aryl halide amidation, CuI/DMEDA (5–20 mol%) with K₃PO₄ achieves yields up to 95% under mild conditions (80–110°C). The ligand’s chelating ability improves catalyst turnover and substrate compatibility, enabling reactions with aryl chlorides, which are typically challenging .

Q. How can DMEDA be incorporated into macrocyclic compounds for coordination chemistry?

DMEDA reacts with 1,10-phenanthroline-2,9-dicarbonyl chlorides in the presence of triethylamine to form macrocyclic bis-phenanthroline derivatives (yields: 36–48%). The reaction involves nucleophilic substitution, where DMEDA bridges two carbonyl groups, forming a 14-membered ring. Characterization via NMR and mass spectrometry confirms structural integrity .

Q. What are the recommended storage and handling protocols for DMEDA in laboratory settings?

DMEDA is air-sensitive and flammable (flash point: 26°C). Store under inert gas (e.g., N₂) at <15°C in airtight containers. Use explosion-proof equipment and avoid static discharge. Personal protective equipment (gloves, goggles) is mandatory due to its corrosive nature (H314 hazard) .

Advanced Research Questions

Q. How does DMEDA functionalization enhance CO₂ adsorption in metal-organic frameworks (MOFs)?

Post-synthetic modification of CuBTTri MOF with DMEDA introduces amine groups that chemisorb CO₂ via carbamate formation. This increases CO₂ capacity to 9.5 wt% (25°C, 0.15 bar) with a selectivity of 327 over N₂. Isosteric heat of adsorption (−96 kJ/mol) confirms strong chemisorption, while regeneration at 60°C maintains cyclability (>72 cycles) .

Q. What analytical techniques validate DMEDA’s coordination in ternary Pd(II) complexes?

Mass spectrometry (EI mode, 70 eV) identifies Pd(II)-DMEDA-cephradine complexes via distinct peaks: m/z 632.1 (ternary complex), 347 (cephradine), and 88.2 (DMEDA). These match theoretical molecular weights, confirming a 1:1:1 Pd:L1:L2 stoichiometry. FT-IR further verifies N–Pd bonding at ~450 cm⁻¹ .

Q. How do structural modifications of DMEDA derivatives impact antioxidant activity?

DMEDA-derived dimers (e.g., D14–D22) exhibit enhanced radical scavenging when conjugated with β-elemene. Michael addition reactions with brominated intermediates increase electron-donating capacity, as shown by DPPH assay (IC₅₀: 8–12 µM). Substituent length (e.g., propionyl vs. butyryl chains) modulates solubility and bioactivity .

Contradiction Analysis & Optimization

Q. Why do reaction yields vary with DMEDA in Ullmann-type couplings?

shows yield disparities (4–96%) depending on ligand choice and solvent. DMEDA with NaI in 1,4-dioxane at 110°C achieves 96% yield due to improved Cu(I) solubility and iodide ion assistance. Lower yields (4%) with 1,10-phenanthroline suggest steric hindrance or poor ligand-metal compatibility .

Q. How can DMEDA-based catalysts be optimized for enantioselective aminations?

Chiral DMEDA derivatives (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine) induce enantioselectivity (>90% ee) in aryl bromide aminations. Key factors include:

  • Ligand rigidity : Cyclohexyl backbone reduces conformational flexibility.
  • Solvent polarity : Toluene outperforms DMF by minimizing side reactions.
  • Base selection : Cs₂CO₃ enhances deprotonation kinetics .

Methodological Tables

Application Key Parameters Reference
Cu-catalyzed amidationCuI (10 mol%), DMEDA (20 mol%), K₃PO₄, 110°C, 24 h
MOF-CO₂ captureDMEDA loading: 1.2 mmol/g MOF, adsorption at 25°C, regeneration at 60°C
Antioxidant dimer synthesisMichael addition: DMEDA + 3-bromopropionyl chloride, THF/MeOH, 80°C, 1.5 h
Ternary Pd complex characterizationMS peaks: m/z 632.1 (Pd complex), 88.2 (DMEDA)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.